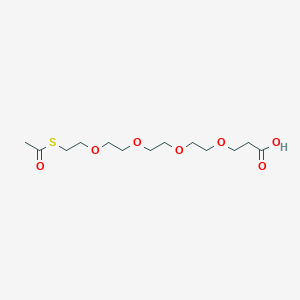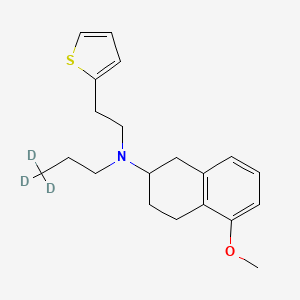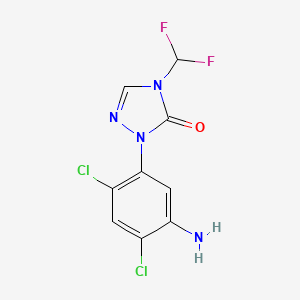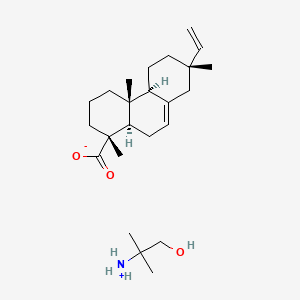
rac Kynurenine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Kynurenine-13C2,15N: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of kynurenine, an intermediate in the tryptophan metabolism pathway. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and analysis in metabolic studies, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Kynurenine-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the kynurenine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity labeled precursors, advanced purification techniques such as chromatography, and rigorous quality control measures to produce the compound in bulk quantities suitable for research and commercial use.
Chemical Reactions Analysis
Types of Reactions: rac Kynurenine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Conversion to kynurenic acid or other oxidized derivatives.
Reduction: Formation of reduced forms of kynurenine.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions.
Major Products Formed:
Oxidation: Kynurenic acid, 3-hydroxykynurenine.
Reduction: Reduced kynurenine derivatives.
Substitution: Substituted kynurenine compounds with different functional groups.
Scientific Research Applications
rac Kynurenine-13C2,15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in studies of metabolic pathways and enzyme kinetics.
Biology: Helps in tracing metabolic processes and understanding the role of kynurenine in cellular functions.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of rac Kynurenine-13C2,15N involves its participation in the kynurenine pathway, a major route of tryptophan metabolism. It acts as a precursor to several bioactive compounds, including kynurenic acid and quinolinic acid. These metabolites interact with various molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and aryl hydrocarbon receptors, influencing neurotransmission, immune response, and cellular signaling pathways.
Comparison with Similar Compounds
Kynurenine: The non-labeled form of the compound.
3-Hydroxykynurenine: An oxidized derivative of kynurenine.
Kynurenic Acid: A downstream metabolite in the kynurenine pathway.
Uniqueness: rac Kynurenine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a significant advantage in understanding metabolic pathways and the pharmacokinetics of drugs, making it a valuable tool in both basic and applied sciences.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-(2-aminophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/i8+1,10+1,12+1 |
InChI Key |
YGPSJZOEDVAXAB-SPKMFNSXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[13CH]([13C](=O)O)[15NH2])N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)


![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)


![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)

![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)


![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)
